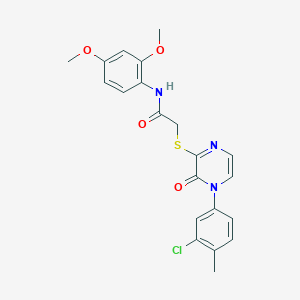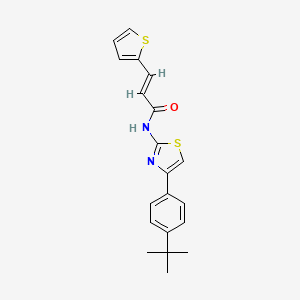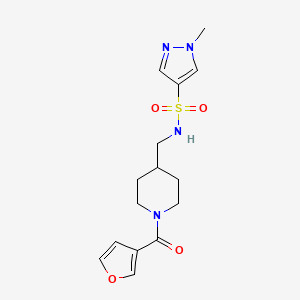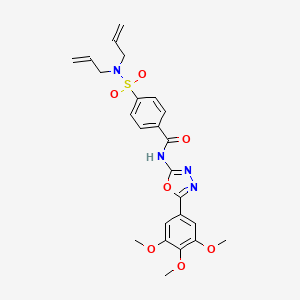
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the cinnamamide moiety: The final step involves the coupling of the oxadiazole-pyridine intermediate with cinnamic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving the pyridine and oxadiazole moieties.
Mechanism of Action
The mechanism of action of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the oxadiazole ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature an imidazo ring instead of the oxadiazole ring.
Uniqueness
N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-6-5-9-14(18-12)16-20-21-17(23-16)19-15(22)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVQDOHEMHULJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)



![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)

![phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2818190.png)
![4-{1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2818192.png)
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)


![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2818202.png)

